3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid
Description
3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a hydroxyl group attached to the benzoic acid moiety
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(16)4-7/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMJZDADOONYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691273 | |
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-22-2 | |
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to introduce the hydroxyl group at the desired position. One common method involves the use of a Friedel-Crafts acylation reaction followed by hydroxylation. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxybenzoic acid: Lacks the chlorine atoms, affecting its biological activity and chemical reactivity.
3-(3,5-Dichlorophenyl)propionic acid: Similar structure but with a propionic acid moiety instead of benzoic acid.
Uniqueness: 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid is unique due to the combination of chlorine atoms and a hydroxyl group on the benzoic acid structure, which imparts distinct chemical and biological properties.
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